1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride
Overview
Description
1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride is a chemical compound with the CAS Number: 1354951-93-1 . It has a molecular weight of 296.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H13N3.2ClH/c15-14 (10-4-2-1-3-5-10)11-6-7-12-13 (8-11)17-9-16-12;;/h1-9,14H,15H2, (H,16,17);2*1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 296.2 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources I have .Scientific Research Applications
Antimicrobial Activities
Research has demonstrated that derivatives of 1H-benzodiazole, such as those synthesized from benzotriazole and benzimidazole compounds, show significant antimicrobial properties. The synthesis of various derivatives involving the reaction with substituted aldehydes and evaluation against bacterial and fungal strains revealed a variable degree of activity. For example, compounds synthesized through reactions involving benzotriazole and different substituted aldehydes have been shown to exhibit notable antibacterial and antifungal activities (Visagaperumal et al., 2010). Similarly, benzimidazole derivatives synthesized from reactions of o-phenylenediamine with amino acids displayed marked potency as antimicrobial agents (Ajani et al., 2016).
Antipsychotic Potential
A novel synthesis route led to the creation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showing an antipsychotic-like profile in animal behavioral tests without interacting with dopamine receptors. This study highlights the potential for developing antipsychotic agents that diverge from the traditional dopamine receptor pathway, emphasizing isosteric replacements for functional groups (Wise et al., 1987).
Anticonvulsant and Neuroprotective Effects
Derivatives of 1H-benzodiazol, including those that interact with sigma-1 receptors, have been explored for their neuroprotective, anticonvulsant, and enzyme inhibition properties. SKF83959, a compound structurally related to 1H-benzodiazol-5-yl(phenyl)methanamine, has been identified as a potent allosteric modulator of sigma-1 receptors, offering insights into drug design for neurological disorders (Guo et al., 2013).
Antitumor Activities
Research into novel 1,3,4-oxadiazole derivatives incorporating the thiophene moiety as potential anti-tumor agents has revealed promising results. The synthesized compounds were evaluated against various cancer cell lines, showing significant inhibitory effects and highlighting the therapeutic potential of these derivatives in cancer treatment (Gomha et al., 2016).
Alzheimer's Disease Treatment
The synthesis and in vitro evaluation of 3-aryl-1-phenyl-1H-pyrazole derivatives as inhibitors for acetylcholinesterase and monoamine oxidase offer a novel approach to Alzheimer's disease treatment. These compounds displayed potent inhibitory activities, providing a foundation for further research into multitarget directed ligands for managing Alzheimer's disease symptoms (Kumar et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3H-benzimidazol-5-yl(phenyl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.2ClH/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12;;/h1-9,14H,15H2,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJNPYKFEGJVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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